![molecular formula C9H9N3O7 B167897 N-(2,4-Dinitrophenyl)-L-serine CAS No. 1655-64-7](/img/structure/B167897.png)
N-(2,4-Dinitrophenyl)-L-serine
Overview
Description
N-(2,4-Dinitrophenyl)-L-serine (DNPS) is an organic compound that has been used in scientific research for many years. DNPS is a derivative of L-serine, an amino acid that is found naturally in the body. DNPS has a variety of applications in laboratory experiments, including synthesis, cell culture, and biochemical studies. It is also used in the synthesis of other compounds, such as peptides, proteins, and enzymes. DNPS has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- N-(2,4-Dinitrophenyl)-L-serine derivatives, such as 3-O-oleoyl and 3-O-palmitoyl esters, have been synthesized for use in research to study covalently bound fatty acids on cellular proteins. These derivatives are characterized using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy (Marinetti & Siani, 1984).
Amino Acid Analysis
- Dinitrophenylation is a method used for the quantitative isolation and determination of amino acids like serine and lysine from complex mixtures such as protein hydrolysates (Matheson & Sheltawy, 1966).
Enantiomer Resolution in Chromatography
- N-(2,4-Dinitrophenyl)-L-serine is used in chromatographic techniques for the enantiomeric resolution of amino acids. This involves studies on the reversal of elution order under various chromatographic conditions (Wang et al., 2013).
Studies in Biochemistry and Immunology
- The compound plays a role in biochemical studies, such as understanding the synthesis of certain amino acids and their derivatives. It is also used in immunological research, focusing on the 2,4-dinitrophenyl group as a determinant in the precipitin reaction (Eisen, Carsten, & Belman, 1954).
Neurological Research
- N-(2,4-Dinitrophenyl)-L-serine is involved in neurological research, particularly in studying the effects of amino acids on neuroprotection and brain function. This includes exploring mechanisms like lysosomal cathepsins activation (Dunlop & Carney, 2020).
Analytical Techniques
- The compound is used in developing analytical techniques for the identification and quantification of degraded products in various studies, such as the degradation of N-chloroamino acids in chlorinated waters (Lamelas et al., 1999).
Mechanism of Action
Target of Action
The primary target of N-(2,4-Dinitrophenyl)-L-serine is the Pentaerythritol tetranitrate reductase . This enzyme is found in Enterobacter cloacae, a bacterium that is part of the normal gut flora .
Mode of Action
N-(2,4-Dinitrophenyl)-L-serine acts as a protonophore , an agent that can shuttle protons (hydrogen cations) across biological membranes . It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, it disrupts the normal energy production processes within the cell . This leads to a rapid loss of ATP, the main energy currency of the cell .
Pharmacokinetics
The pharmacokinetics of N-(2,4-Dinitrophenyl)-L-serine exhibits significant nonlinearity . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The result of the compound’s action is a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This can cause the body temperature to rise up to 44 °C (111 °F), and can lead to death in case of overdose .
properties
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQZBOCQYMVLTC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909555 | |
Record name | N-(2,4-Dinitrophenyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-L-serine | |
CAS RN |
1655-64-7, 10547-30-5 | |
Record name | N-(2,4-Dinitrophenyl)-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1655-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dinitrophenyl)-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dinitrophenyl)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dinitrophenyl)-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-DINITROPHENYL)-L-SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXZ72QE93V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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